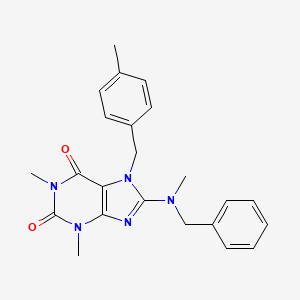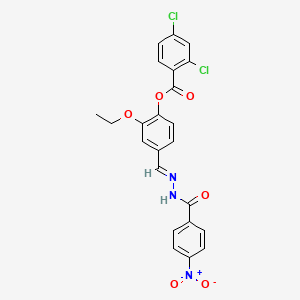![molecular formula C25H31BrN2O4 B12035431 [4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12035431.png)
[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a decanoylhydrazinylidene group, a methoxyphenyl group, and a bromobenzoate group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the hydrazone derivative by reacting decanoylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The resulting hydrazone is then coupled with 3-bromobenzoic acid or its derivatives using esterification reactions, often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (temperature, pH, solvent choice), and efficient purification techniques such as recrystallization or chromatography to obtain the final product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the bromobenzoate moiety may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in nucleophilic substitution and condensation reactions.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties and applications in materials science.
Properties
Molecular Formula |
C25H31BrN2O4 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H31BrN2O4/c1-3-4-5-6-7-8-9-13-24(29)28-27-18-19-14-15-22(23(16-19)31-2)32-25(30)20-11-10-12-21(26)17-20/h10-12,14-18H,3-9,13H2,1-2H3,(H,28,29)/b27-18+ |
InChI Key |
JDDZMQDXBJUOAQ-OVVQPSECSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12035365.png)
![Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12035370.png)
![N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035371.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12035387.png)

![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12035393.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12035397.png)
![N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12035400.png)

